molecular formula C20H24N4O3S B4029244 N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide

N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B4029244
M. Wt: 400.5 g/mol
InChI Key: MKRPYDLFOADBAE-UHFFFAOYSA-N
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Description

N-benzyl-N’-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a piperazine ring substituted with a thiophene-2-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thiophene-2-ylcarbonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The resulting product is then alkylated with N-benzylethylenediamine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N’-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-benzyl-N’-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide is unique due to the combination of its piperazine and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-benzyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRPYDLFOADBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide
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N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide
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N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide

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